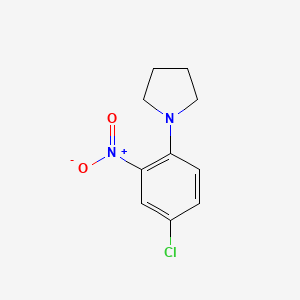

1-(4-Chloro-2-nitrophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATZMIJXHKOELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301276 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41173-36-8 | |

| Record name | NSC142165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41173-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chloro 2 Nitrophenyl Pyrrolidine and Analogues

Direct N-Arylation Approaches

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone for the synthesis of N-aryl heterocycles, particularly when the aromatic ring is activated by electron-withdrawing groups. The strong electron-withdrawing nature of the nitro group (-NO₂) in halo-nitrobenzene precursors makes them ideal substrates for SNAr reactions.

The most direct synthesis of 1-(4-chloro-2-nitrophenyl)pyrrolidine involves the reaction of pyrrolidine (B122466) with a suitable halo-nitrobenzene precursor, typically 1,4-dichloro-2-nitrobenzene (B41259). In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking an electron-deficient carbon atom on the aromatic ring and displacing a halide leaving group. wikipedia.org The presence of the nitro group ortho to one of the chlorine atoms significantly activates this position for nucleophilic attack. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can solvate the charged intermediate and facilitate the reaction. The general reaction scheme is presented below:

Reactants: Pyrrolidine, 1,4-Dichloro-2-nitrobenzene

Product: this compound

Byproduct: Hydrochloric acid (HCl)

Due to the formation of HCl, a base is required to neutralize the acid and drive the reaction to completion. Often, an excess of pyrrolidine is used to serve as both the nucleophile and the base.

Regioselectivity is a critical consideration in the SNAr synthesis of this compound from precursors like 1,4-dichloro-2-nitrobenzene. The substitution pattern is dictated by the electronic effects of the substituents on the aromatic ring. The nitro group is a potent electron-withdrawing group that activates the ring for nucleophilic attack, with its effect being most pronounced at the ortho and para positions.

In the case of 1,4-dichloro-2-nitrobenzene, there are two potential sites for nucleophilic attack: C1 (bearing a chlorine atom ortho to the nitro group) and C4 (bearing a chlorine atom meta to the nitro group). The attack of pyrrolidine occurs almost exclusively at the C1 position. wikipedia.org This high regioselectivity is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the attack is at the ortho position. This resonance stabilization is not possible for an attack at the meta position, making the transition state for C1 substitution significantly lower in energy. wuxiapptec.com Therefore, the chloride adjacent to the nitro group is selectively displaced, yielding the desired product. wikipedia.org

| Precursor | Position of Nitro Group | Position of Halogens | Site of Nucleophilic Attack | Product |

| 1,4-Dichloro-2-nitrobenzene | C2 | C1, C4 | C1 (ortho to -NO₂) | This compound |

The SNAr reaction between pyrrolidine and a halo-nitrobenzene precursor is fundamentally base-promoted. The base plays a crucial role in the deprotonation of the pyrrolidinium (B1226570) ion formed after the initial nucleophilic attack, regenerating the neutral product and neutralizing the liberated acid (e.g., HCl). Without a base, the reaction would stall as the pyrrolidine nucleophile would be protonated and rendered unreactive.

Various bases can be employed to facilitate this transformation, and their choice can impact reaction rates and yields.

Amine as Base: Using a stoichiometric excess of pyrrolidine is a common and simple strategy.

Inorganic Bases: Bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and potassium hydroxide (B78521) (KOH) are frequently used. nih.gov The combination of KOH in DMSO has been shown to be a powerful system for promoting SNAr reactions involving N-H bonds. nih.gov

Organic Bases: Non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be utilized.

Superbases: In some cases, organic superbases like t-Bu-P4 can be used in catalytic amounts to promote SNAr reactions under mild conditions, even with less activated substrates. nih.gov

The catalytic role of the base is integral to the reaction mechanism, ensuring the turnover of the nucleophile and the efficient formation of the final product.

Metal-Catalyzed N-Arylation Methods

While SNAr is effective for activated aryl halides, metal-catalyzed cross-coupling reactions offer a more versatile and often milder alternative for the formation of C-N bonds, with a broader substrate scope.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. wikipedia.org This methodology can be applied to the synthesis of this compound from 1,4-dichloro-2-nitrobenzene and pyrrolidine. The reaction is highly valued for its functional group tolerance and its efficacy under relatively mild conditions. wikipedia.orgbeilstein-journals.org

The catalytic cycle generally involves three key steps: wikipedia.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (C-Cl bond), forming a Pd(II) complex.

Amine Coordination and Deprotonation: Pyrrolidine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are typically the most effective.

| Component | Examples | Purpose |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | X-Phos, SPhos, BINAP, DPPF, tBuBrettPhos | Stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. wikipedia.orgnih.govresearchgate.net |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitating the formation of the palladium amido complex. nih.gov |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

This method provides a powerful alternative to SNAr, particularly when milder conditions are required or when dealing with less reactive aryl halide substrates. nih.govnih.govnih.gov

Iron-Catalyzed N-Arylation of Aryl Halides with Amines

Iron-catalyzed N-arylation has emerged as an economical and environmentally friendly alternative to methods using more expensive metals. acs.org These reactions facilitate the coupling of aryl halides with various amines, including cyclic amines like pyrrolidine, to form N-arylated products. researchgate.net The process often involves an iron salt as the catalyst, paired with a suitable ligand and base. acs.org L-proline is frequently noted as an effective and universal ligand for these transformations, which can be successfully applied to a wide range of amines and aryl halides. acs.org The versatility of this method allows for the inclusion of electron-withdrawing groups on the aryl halide, which is relevant for the synthesis of compounds like this compound. Iron- and cobalt-based catalysts have proven effective for the cross-coupling of iodo-pyrrolidines with Grignard reagents, demonstrating the utility of these inexpensive metals in forming C-N bonds. nih.gov

Table 1: Examples of Iron-Catalyzed N-Arylation Conditions

| Catalyst System | Ligand | Base | Substrates | Key Features |

| Fe₂O₃ | L-proline | K₂CO₃ | Aryl halides, Amines | Environmentally benign, versatile, and low-cost. acs.org |

| Fe₃Se₂(CO)₉ / Cu(OAc)₂ | None | None | Aryl chlorides, Aliphatic/Aromatic amines | Bimetallic system, proceeds under solvent-free conditions. researchgate.net |

| Fe₃O₄@SiO₂@4-ABPT/Cu-Ni | 4-ABPT | Cs₂CO₃ | Aryl halides, Amines | Nanocatalyst, palladium- and solvent-free conditions. researchgate.net |

Iridium-Catalyzed Transfer Hydrogenation in N-Arylation

Iridium complexes are highly effective catalysts for transfer hydrogenation reactions, a process that uses hydrogen donors like formic acid or isopropanol (B130326) instead of high-pressure hydrogen gas. bohrium.commdpi.com This methodology is widely applied in reductive amination and N-alkylation. bohrium.comacs.org In the context of N-arylation, iridium-catalyzed transfer hydrogenation can be employed in a successive reaction where a diketone reacts with an aniline (B41778) to form an N-aryl-substituted pyrrolidine. nih.govresearchgate.net The process involves the iridium-catalyzed reduction of an intermediate C=N bond formed between the amine and a carbonyl group. bohrium.comnih.gov The reaction is often performed in water, highlighting its potential as an environmentally friendly synthetic route. bohrium.com Chiral iridium catalysts have also been developed for asymmetric transfer hydrogenation, allowing for the enantioselective reduction of ketones and imines. mdpi.com

Table 2: Components in Iridium-Catalyzed Transfer Hydrogenation for C-N Bond Formation

| Iridium Catalyst | Hydrogen Donor | Substrate Examples | Application |

| [Cp*IrCl₂]₂ | Formic Acid | Diketones, Anilines | Successive reductive amination to form N-arylpyrrolidines. researchgate.netnih.gov |

| Ir(IMe)₂(L-Pro)(H)(I) | Sodium Formate / Isopropanol | Acetophenone derivatives | Asymmetric transfer hydrogenation of ketones. mdpi.com |

| Iridium-Monophosphine Complex on MOF | Benzyl Alcohol | Anilines, Alcohols | N-alkylation via borrowing hydrogen pathway. acs.org |

Reductive Amination Strategies for N-Arylpyrrolidine Formation

Reductive amination is a highly efficient and widely used method for forming C-N bonds. nih.gov This strategy is particularly effective for synthesizing N-arylpyrrolidines from diketones and anilines. nih.govresearchgate.net The reaction proceeds through the initial formation of a C=N intermediate (an imine or enamine), which is then reduced in the same pot to yield the final amine product, with water being the only byproduct. nih.gov Various reducing agents can be used, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices for their mild and selective nature. organic-chemistry.org Iridium-catalyzed transfer hydrogenation, using formic acid as the hydrogen source, has also been successfully applied to the reductive amination of diketones, leading to good to excellent yields of N-aryl-substituted pyrrolidines. nih.govresearchgate.net This method is valued for its operational simplicity and potential for scalability. nih.gov

Table 3: Reductive Amination for N-Arylpyrrolidine Synthesis

| Carbonyl Precursor | Amine | Catalyst/Reducing Agent | Key Outcome |

| 1,4-Diketones | Anilines | Iridium Complex / Formic Acid | Successive reductive amination leading to N-arylpyrrolidines. nih.govresearchgate.net |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | General and mild method for reductive amination. organic-chemistry.org |

| N-Boc-pyrrolidone | Benzylamine | Imine Reductase (IRED) Enzyme | Chemoenzymatic synthesis of chiral pyrrolidinamines. semanticscholar.org |

Cyclization-Based Syntheses of Pyrrolidine Scaffolds

An alternative to forming the C-N aryl bond is to construct the pyrrolidine ring itself from various precursors.

Intramolecular Cyclization of Acyclic Precursors

The formation of the pyrrolidine ring can be achieved through the intramolecular cyclization of suitable acyclic starting materials. osaka-u.ac.jp This powerful strategy involves a ring-forming reaction within a single molecule, often catalyzed by a transition metal. researchgate.net For instance, N-sulfonyl alkenyl amides can undergo asymmetric cyclization catalyzed by iridium/chiral diene complexes to produce 2-pyrrolidone derivatives with high enantioselectivity. researchgate.net Another approach is the copper-promoted intramolecular aminooxygenation of alkenes, which can yield disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov These methods are valuable for creating complex pyrrolidine structures with controlled stereochemistry. nih.govacs.org

Syntheses from Proline and 4-Hydroxyproline (B1632879) Derivatives

Proline and 4-hydroxyproline are naturally occurring, optically pure cyclic amino acids that serve as versatile starting materials for the synthesis of a wide array of pyrrolidine-containing compounds. nih.govmdpi.com Their rigid, chiral scaffold makes them ideal precursors for stereoselective synthesis. nih.gov A common transformation is the reduction of the carboxylic acid group in proline to an alcohol, yielding prolinol, which is a key building block for many drugs. nih.gov The pyrrolidine ring from these precursors can then be further functionalized to introduce desired substituents. mdpi.com While this method ensures high optical purity, it can be challenging to introduce pharmacophores at various positions on the pyrrolidine ring. nih.gov

Formation of Pyrrolidine Rings via Diketone Intermediates

The synthesis of N-arylpyrrolidines can be effectively achieved by the reaction of 1,4-diketones with primary amines, such as aniline derivatives. nih.gov This reaction, known as the Paal-Knorr pyrrole (B145914) synthesis, typically yields pyrroles. However, under reductive conditions, the reaction can be directed to produce the saturated pyrrolidine ring. nih.gov For example, an iridium-catalyzed transfer hydrogenation process using diketones and anilines furnishes N-aryl-substituted pyrrolidines in high yields. nih.govresearchgate.net This method represents a practical and efficient approach, combining ring formation and N-arylation in a single conceptual process. nih.gov In some syntheses, a diketone intermediate is formed and cyclized in a subsequent step to yield a chromone, which can then be further modified. acs.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers a toolbox of advanced techniques that overcome many of the limitations of traditional batch processing. These methods enable precise control over reaction parameters, leading to higher yields, improved purity, and access to complex molecular architectures with a high degree of stereocontrol.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over conventional batch methods. africacommons.net This approach involves the continuous pumping of reagents through a network of tubes or microreactors, where mixing and reaction occur. The benefits include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or highly exothermic reactions, and improved reproducibility. africacommons.net Furthermore, flow chemistry facilitates rapid reaction optimization and seamless scaling from laboratory to production quantities. rsc.org

The application of continuous flow protocols has been successfully demonstrated for the rapid and scalable synthesis of chiral pyrrolidine libraries. rsc.org In one such application, a highly diastereoselective continuous flow protocol was established for the synthesis of various functionalized pyrrolidines, achieving high yields (up to 87%) and excellent diastereocontrol in residence times as short as 150 seconds. rsc.org This methodology's utility was further highlighted by the gram-scale preparation of an intermediate for a κ-opioid receptor selective antagonist, demonstrating its potential for large-scale applications with a throughput of 7.45 g h−1 in a self-designed microfluidic reactor. rsc.org

While a specific continuous flow synthesis for this compound is not extensively documented in the reviewed literature, the successful application of this technology to structurally similar nitropyrrolidines suggests its feasibility. africacommons.net A study on the flow reactor synthesis of highly substituted nitropyrrolidines utilized a three-component coupling reaction, showcasing the capability of flow systems to handle complex multi-component reactions and even incorporate in-line oxidation steps. africacommons.net The precise control over reaction conditions in a flow setup is particularly advantageous for reactions involving nitrated aromatic compounds, which can be thermally sensitive.

The key advantages of employing continuous flow synthesis for N-arylpyrrolidines are summarized in the table below.

| Feature | Advantage in Continuous Flow Synthesis | Reference |

| Heat Transfer | Superior management of exothermic reactions, preventing hotspot formation and side reactions. | africacommons.net |

| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher conversions. | africacommons.net |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. | africacommons.net |

| Scalability | Straightforward scaling by extending the operation time or by "numbering-up" reactors. | rsc.org |

| Reproducibility | Precise control over parameters ensures consistent product quality. | africacommons.net |

| Speed | Rapid reaction times, often in the order of seconds to minutes. | rsc.org |

The stereoselective synthesis of N-arylpyrrolidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Numerous strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring, with biocatalytic methods gaining increasing attention due to their high selectivity and environmentally benign nature.

Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers an elegant and powerful approach to the asymmetric synthesis of chiral amines and heterocycles. Transaminases (TAs), in particular, have emerged as highly effective catalysts for the synthesis of chiral amines from prochiral ketones.

A noteworthy advancement in this area is the development of transaminase-triggered cyclization reactions for the enantio-complementary synthesis of 2-substituted pyrrolidines. This methodology starts from readily available ω-chloroketones, which undergo an intramolecular cyclization following the initial transamination step. By selecting the appropriate (R)- or (S)-selective transaminase, it is possible to access both enantiomers of the target 2-arylpyrrolidine with high enantiomeric excess (ee).

In a study focusing on the synthesis of 2-arylpyrrolidines from 4-chlorobutyrophenones, several engineered transaminases were evaluated. The results demonstrated that both enantiomers of various 2-arylpyrrolidines could be produced with excellent enantioselectivities (≥95% ee) and yields ranging from 10% to 90%. This biocatalytic route provides a direct and efficient pathway to valuable chiral building blocks.

The table below presents a selection of research findings on the synthesis of different 2-arylpyrrolidines using this transaminase-triggered cyclization method.

| Product | Starting Material | Transaminase Variant | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-2-Phenylpyrrolidine | 4-Chloro-1-phenylbutan-1-one | ATA-117-Rd11 | 90 | >99.5 |

| (S)-2-Phenylpyrrolidine | 4-Chloro-1-phenylbutan-1-one | PjSTA-R6-8 | 68 | >99.5 |

| (R)-2-(4-Chlorophenyl)pyrrolidine | 4-Chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd11 | 85 | >99.5 |

| (S)-2-(4-Chlorophenyl)pyrrolidine | 4-Chloro-1-(4-chlorophenyl)butan-1-one | 3FCR-4M | 64 | >99.5 |

| (R)-2-(4-Methoxyphenyl)pyrrolidine | 4-Chloro-1-(4-methoxyphenyl)butan-1-one | ATA-117-Rd11 | 82 | >99.5 |

| (S)-2-(4-Methoxyphenyl)pyrrolidine | 4-Chloro-1-(4-methoxyphenyl)butan-1-one | PjSTA-R6-8 | 61 | >99.5 |

| (R)-2-(Thiophen-2-yl)pyrrolidine | 1-(Thiophen-2-yl)-4-chlorobutan-1-one | ATA-117-Rd11 | 35 | >99.5 |

| (S)-2-(Thiophen-2-yl)pyrrolidine | 1-(Thiophen-2-yl)-4-chlorobutan-1-one | PjSTA-R6-8 | 10 | >99.5 |

Data sourced from a study on transaminase-triggered cyclizations.

This biocatalytic strategy represents a significant step forward in the stereoselective synthesis of N-arylpyrrolidines, offering a green and efficient alternative to traditional chemical methods. The ability to produce both enantiomers with high purity by simply choosing the appropriate enzyme variant is a particularly powerful feature of this approach.

Computational and Theoretical Investigations of 1 4 Chloro 2 Nitrophenyl Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with a high degree of accuracy. These methods allow for a detailed exploration of the electronic landscape of molecules like 1-(4-chloro-2-nitrophenyl)pyrrolidine, providing a fundamental understanding of its chemical nature.

Exploration of Electronic Structure and Charge Distribution

DFT calculations are instrumental in mapping the electronic structure and charge distribution of this compound. The presence of a nitro group (-NO2) and a chlorine atom (-Cl) on the phenyl ring significantly influences the electron density distribution. Both of these substituents are electron-withdrawing, but they exert their effects through different mechanisms. The nitro group is a strong resonance-withdrawing group, delocalizing electron density from the aromatic ring into the N-O bonds. The chlorine atom, while also electronegative and thus inductively withdrawing, possesses lone pairs that can participate in resonance donation, albeit weakly.

Computational studies on similar nitroaromatic compounds reveal that the π system of the aromatic ring becomes electron-deficient due to the strong electron-withdrawing nature of the nitro group. mdpi.com This electron deficiency is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the pyrrolidine (B122466) group, being an amine, acts as an electron-donating group through resonance, pushing electron density into the aromatic ring. This interplay of electron-donating and withdrawing groups creates a complex electronic environment.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would likely show regions of negative potential around the oxygen atoms of the nitro group and a region of positive potential on the aromatic ring, particularly at the carbon atoms bearing the nitro and chloro substituents. The nitrogen atom of the pyrrolidine ring would exhibit a region of negative potential due to its lone pair, although this would be tempered by its interaction with the electron-deficient aromatic ring.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale |

| Dipole Moment | Significant | Due to the presence of highly polar C-Cl, N-O, and C-N bonds and an asymmetric charge distribution. |

| Electron Density on Aromatic Ring | Depleted | Strong electron-withdrawing effects of the nitro and chloro groups outweigh the donating effect of the pyrrolidine. |

| Charge on Nitro Group Oxygens | Highly Negative | Strong resonance and inductive withdrawal by the nitro group. |

| Charge on Pyrrolidine Nitrogen | Partially Positive Character | Donation of its lone pair into the electron-deficient aromatic ring. |

This table is generated based on established principles of electronic effects in substituted aromatic compounds and is intended to be illustrative.

Characterization of Reaction Transition States and Intermediates

Computational chemistry provides the ability to model reaction pathways and characterize the high-energy transition states and intermediates that are often difficult to observe experimentally. For this compound, a key reaction is nucleophilic aromatic substitution (SNA), where a nucleophile replaces the chlorine atom.

The generally accepted mechanism for SNA reactions on activated aromatic rings proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. masterorganicchemistry.com However, recent computational and experimental studies have provided evidence that some SNA reactions may proceed through a concerted mechanism. nih.gov DFT calculations can be employed to map the potential energy surface for such a reaction, identifying the transition state for the nucleophilic attack and the stability of the Meisenheimer intermediate.

For this compound, the transition state for the addition of a nucleophile to the carbon bearing the chlorine atom would involve the formation of a partial bond between the nucleophile and the ring carbon, and a simultaneous rehybridization of that carbon from sp2 to sp3. The negative charge that develops on the ring is stabilized by the electron-withdrawing nitro group through resonance. The stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate. researchgate.net

Computational Insights into Reaction Mechanisms

By calculating the energies of reactants, transition states, intermediates, and products, DFT can provide profound insights into the favorability and kinetics of a reaction. For the nucleophilic aromatic substitution of this compound, computational studies can elucidate the role of the substituents in modulating the reaction barrier.

The presence of the ortho-nitro group is critical for activating the ring towards nucleophilic attack. Computational models would demonstrate that this group significantly stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. chemistrysteps.com The pyrrolidine group, being electron-donating, would be expected to slightly decrease the reactivity of the ring towards nucleophiles compared to a system without it. However, its steric bulk could also influence the approach of the nucleophile.

Recent research has also highlighted that some nucleophilic aromatic substitutions may proceed through a concerted, rather than a stepwise, mechanism. researchgate.net Computational analysis of the transition state geometry and the intrinsic reaction coordinate can help distinguish between these two pathways.

Conformational Analysis of the Pyrrolidine Ring and Aryl Linkage

The pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common puckered forms are the "envelope" and "twist" conformations. acs.org In substituted pyrrolidines, the substituents can influence the preferred pucker of the ring. researchgate.net Computational studies on proline, which contains a pyrrolidine ring, have shown that the ring can interconvert between different puckered states, and the energy barrier for this interconversion is relatively low. nih.gov For this compound, computational modeling would be necessary to determine the most stable conformation of the pyrrolidine ring and the energetic landscape of its puckering.

Furthermore, rotation around the C(aryl)-N(pyrrolidine) bond will be subject to steric hindrance between the ortho-nitro group and the hydrogen atoms on the pyrrolidine ring. Computational conformational analysis would involve rotating this bond and calculating the energy at each rotational angle to identify the most stable rotamers. The planarity of the system, particularly the alignment of the pyrrolidine nitrogen's lone pair with the aromatic π-system, will also be a key factor.

Table 2: Key Conformational Parameters for this compound

| Parameter | Description | Expected Computational Finding |

| Pyrrolidine Ring Pucker | Deviation from planarity of the five-membered ring. | Likely an envelope or twist conformation to minimize steric strain. |

| C(aryl)-N Bond Rotation | Torsional angle between the aromatic ring and the pyrrolidine ring. | Restricted rotation due to steric hindrance from the ortho-nitro group, leading to distinct, stable rotamers. |

| Orientation of Nitro Group | Torsion angle of the C-N-O plane relative to the aromatic ring. | The nitro group may be slightly twisted out of the plane of the aromatic ring to alleviate steric strain with the adjacent pyrrolidine group. |

This table presents expected findings from a computational conformational analysis.

Prediction of Reactivity and Selectivity Profiles based on Electronic and Steric Factors

The electronic and steric properties of this compound, as elucidated by computational methods, are key to predicting its reactivity and selectivity in chemical reactions.

The electron-deficient nature of the aromatic ring, primarily due to the ortho-nitro group, makes it susceptible to nucleophilic aromatic substitution at the position of the chlorine atom. researchgate.netrsc.org Computational models can quantify this reactivity by calculating the LUMO (Lowest Unoccupied Molecular Orbital) energy and its distribution. A low-lying LUMO with a large coefficient on the carbon atom bonded to the chlorine would indicate a high susceptibility to nucleophilic attack at that site.

Steric factors also play a crucial role. The pyrrolidine ring and the ortho-nitro group create a sterically hindered environment around the reaction center. This steric hindrance can influence the rate of reaction, with bulkier nucleophiles reacting more slowly. researchgate.netrsc.org Computational models can quantify these steric effects by calculating steric hindrance parameters or by modeling the approach of different nucleophiles to the aromatic ring.

In terms of selectivity, if there were other potential leaving groups on the ring, computational methods could predict which one would be preferentially substituted based on the stability of the corresponding Meisenheimer intermediates and the energies of the transition states. For intramolecular reactions, conformational analysis would be critical in determining which reaction pathways are sterically feasible.

Table 3: Predicted Reactivity Profile of this compound

| Reaction Type | Predicted Reactivity | Influencing Factors |

| Nucleophilic Aromatic Substitution | High | Strong activation by the ortho-nitro group, creating an electron-deficient aromatic ring. |

| Electrophilic Aromatic Substitution | Low | Deactivation of the aromatic ring by the strong electron-withdrawing nitro and chloro groups. |

| Reactions at the Pyrrolidine Ring | Moderate | The nitrogen lone pair is partially delocalized into the aromatic ring, reducing its nucleophilicity. |

This table provides a predicted reactivity profile based on the electronic and steric properties of the molecule.

Role As a Chemical Intermediate and Precursor for Advanced Derivatives

Intermediate in Organic Synthesis

1-(4-Chloro-2-nitrophenyl)pyrrolidine is a key intermediate synthesized from the reaction of pyrrolidine (B122466) with precursors like 2,5-dichloronitrobenzene. chemicalbook.com Its importance lies in the two reactive handles on the phenyl ring—the chloro and nitro groups. These groups can be selectively transformed or substituted to introduce new functionalities, making the compound a strategic starting point for multi-step synthetic sequences. The pyrrolidine moiety itself is a common structural motif in a vast number of natural products and pharmacologically important agents, further enhancing the value of this intermediate.

Precursor for N-Arylpyrrolidine Derivatives with Modified Substitution Patterns

The true synthetic potential of this compound is realized in its role as a precursor for a variety of N-arylpyrrolidine derivatives. Chemists can systematically alter the molecule's structure to fine-tune its properties for specific applications.

The chloro and nitro groups on the phenyl ring are prime sites for chemical manipulation. The electron-withdrawing nature of the nitro group activates the chlorine atom (located ortho to it) for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, or thiolates, thereby introducing a wide array of substituents at that position.

Simultaneously, the nitro group itself is a versatile functional group. It can be readily reduced to an amino group (NH2) under various conditions, for instance, using reducing agents like thiourea (B124793) dioxide. researchgate.net This transformation is fundamental as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. Furthermore, the resulting aniline (B41778) derivative can undergo a plethora of subsequent reactions, including diazotization, acylation, and alkylation, to create more complex structures.

Table 1: Potential Transformations of Aryl Ring Functional Groups

| Functional Group | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Chloro (Cl) | Nucleophilic Aromatic Substitution (SNAr) | Aryl ethers, aryl amines, aryl thioethers | Introduction of diverse functional groups. |

| Nitro (NO₂) | Reduction | Aryl amine (Aniline derivative) | Key transformation for further functionalization (e.g., amide formation). researchgate.net |

While the aryl ring offers significant opportunities for modification, the pyrrolidine ring can also be functionalized. One common transformation is the oxidation of the α-carbon to the nitrogen atom, which converts the pyrrolidine into a pyrrolidinone (a five-membered lactam). Methods such as selective electrochemical aminoxyl-mediated Shono-type oxidation can achieve this transformation with high selectivity and functional group compatibility. acs.org Pyrrolidinones are themselves important pharmacophores found in a range of biologically active compounds. Additionally, other positions on the pyrrolidine ring can be functionalized, though this often requires starting with a pre-functionalized pyrrolidine precursor before its attachment to the aryl ring. organic-chemistry.org

A particularly significant application of N-arylpyrrolidine scaffolds is in the synthesis of N-aryl-substituted pyrrolidine-2-carboxamide (B126068) derivatives. These compounds are of high interest due to their potential biological activities, including antimicrobial and antioxidant properties. researchgate.netnih.gov The general synthetic strategy involves using an N-aryl substituted L-proline (pyrrolidine-2-carboxylic acid) derivative. The carboxylic acid is activated, often by conversion to an acid chloride with an agent like thionyl chloride, and then reacted with a variety of amines to form the corresponding carboxamides. nih.govresearchgate.net

Research in this area has led to the development of compounds with promising activity against various bacterial strains. For example, certain N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have demonstrated significant antibacterial activity, with some showing higher potency against specific strains than standard antibiotics like nalidixic acid. researchgate.net These findings highlight the potential of these scaffolds as mimics of antimicrobial peptides to combat antibiotic resistance. researchgate.netnih.gov

Table 2: Examples of Synthesized N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives and Their Biological Significance

| Derivative Class | Synthetic Approach | Biological Activity Investigated | Key Findings |

|---|---|---|---|

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | One-pot amidation of the corresponding carboxylic acid with various amines. nih.gov | Antibacterial, Antioxidant | Some derivatives showed high antibacterial activity against Staphylococcus aureus and potent antioxidant capacity. nih.gov |

Design Principles for Novel Pyrrolidine-Containing Scaffolds in Medicinal Chemistry Contexts

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry for several key reasons, which guide the design of new therapeutic agents. Its prevalence in numerous natural products and FDA-approved drugs underscores its utility.

Key design principles involving the pyrrolidine scaffold include:

Three-Dimensional (3D) Structure: Unlike flat aromatic rings, the non-planar, puckered nature of the saturated pyrrolidine ring allows for the exploration of three-dimensional chemical space. This is crucial for achieving specific and high-affinity interactions with the complex 3D structures of biological targets like enzymes and receptors.

Introduction of Chirality: The pyrrolidine ring can possess multiple stereocenters. The spatial orientation of substituents on the ring can lead to different stereoisomers, which often exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. Starting with a chiral precursor like L-proline allows for the synthesis of enantiomerically pure final compounds. mdpi.com

Vectorial Display of Functionality: The rigid, defined geometry of the pyrrolidine scaffold allows for the precise positioning of functional groups in space. This enables medicinal chemists to design molecules where pharmacophoric elements are oriented correctly to maximize target engagement and biological activity.

Modulation of Physicochemical Properties: The saturated nature of the pyrrolidine ring can improve properties like aqueous solubility compared to more aromatic systems. The nitrogen atom also acts as a hydrogen bond acceptor and can be protonated, influencing the compound's acid-base properties and its interactions with biological systems.

A precursor like this compound provides an ideal starting point for leveraging these principles. It combines the desirable pyrrolidine scaffold with an aryl ring that can be systematically and predictably functionalized, allowing for the creation of large libraries of diverse, 3D-shaped molecules for screening in drug discovery campaigns.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(4-Chloro-2-nitrophenyl)pyrrolidine?

Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) is commonly used for nitro-substitution reactions due to its inertness and ability to stabilize intermediates .

- Base choice : Sodium hydroxide (NaOH) facilitates deprotonation and nucleophilic substitution in similar pyrrolidine derivatives .

- Temperature : Mild heating (40–60°C) balances reaction rate and side-product minimization.

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient ensures high purity (>95%) .

- Yield tracking : Monitor intermediates via TLC and confirm final product purity using HPLC or NMR .

Q. What safety protocols are essential when handling this compound?

This compound poses health and physical hazards (e.g., toxicity, flammability). Critical protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the structural identity of this compound?

Use a multi-technique approach:

- NMR spectroscopy : - and -NMR to verify pyrrolidine ring protons (δ 2.8–3.5 ppm) and aromatic nitro-group shifts (δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 241.05) .

- Elemental analysis : Validate C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. What purification methods are effective for isolating this compound?

- Liquid-liquid extraction : Separate organic layers using DCM and water to remove polar impurities .

- Recrystallization : Use ethanol/water mixtures to obtain crystalline solids with >99% purity .

- Chromatography : Flash chromatography with gradient elution (hexane → ethyl acetate) resolves nitro-substituted byproducts .

Q. How should researchers design preliminary bioactivity assays for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with nitroaromatic compounds (e.g., nitroreductases) .

- In vitro assays : Use enzyme inhibition kits (e.g., NADPH-dependent assays) to measure IC values .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates in nitro-substitution reactions .

- Reaction path search : Tools like GRRM or SCINE automate pathway exploration, reducing experimental trial-and-error .

- Machine learning : Train models on existing nitroaromatic reaction datasets to predict optimal solvents, catalysts, and temperatures .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

- Electrophilic aromatic substitution (EAS) : The nitro group directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect .

- Reduction pathways : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, altering bioactivity .

- Photoreactivity : UV irradiation induces nitro → nitrite rearrangement, studied via time-resolved IR spectroscopy .

Q. How does substituting the chloro group with fluoro (e.g., 1-(4-Fluoro-2-nitrophenyl)pyrrolidine) affect properties?

- Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, altering reaction kinetics (e.g., slower EAS) .

- Bioactivity : Fluorinated analogs show enhanced blood-brain barrier penetration in neuroactivity studies .

- Crystallinity : Fluorine’s small size improves crystal packing, as seen in XRD studies of related compounds .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C-NO at 1.47 Å) and torsion angles .

- 2D NMR : COSY and NOESY spectra clarify proton-proton correlations in the pyrrolidine ring .

- XPS : Nitrogen 1s peaks distinguish nitro (406–408 eV) and amine (399–401 eV) groups in modified derivatives .

Q. How can researchers address contradictions in reported solubility data for this compound?

- Systematic studies : Use Hansen solubility parameters to test solvents (e.g., DMSO > DCM > ethanol) .

- Temperature-dependent assays : Measure solubility via gravimetry at 20–80°C to identify outliers .

- Machine learning : Train models on solvent descriptors (e.g., polarity, dipole moment) to predict solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.